molecular formula C24H26N2O4 B7889849 H-D-Gln(Trt)-OH

H-D-Gln(Trt)-OH

Cat. No.: B7889849
M. Wt: 406.5 g/mol
InChI Key: UKMVWWMCFNOINR-ZMBIFBSDSA-N
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Description

H-D-Glutamine(Trityl)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by a trityl group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The trityl group serves as a protecting group to prevent unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The trityl group is introduced to protect the amino group of glutamine during the synthesis.

    Reaction Conditions: The synthesis typically involves the use of 2-chlorotrityl chloride resin, which is less acid-labile than trityl resin.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of H-D-Glutamine(Trityl)-OH involves the use of automated peptide synthesizers. These machines can handle large-scale synthesis with high precision and efficiency.

    Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The trityl group can be removed under acidic conditions to yield the free amino group of glutamine.

    Substitution Reactions: The compound can undergo substitution reactions where the trityl group is replaced with other protecting groups or functional groups.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.

    Microwave-Assisted Reactions: Microwave irradiation is used to accelerate the reaction rates during the synthesis process.

Major Products Formed:

    Free Glutamine: Upon deprotection, the major product is free glutamine.

    Modified Peptides: The compound is used to synthesize various peptides with specific sequences and modifications.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: H-D-Glutamine(Trityl)-OH is widely used in the synthesis of peptides for research and therapeutic purposes.

    Solid-Phase Synthesis: It is used as a building block in solid-phase peptide synthesis to create complex peptide structures.

Biology:

    Protein Engineering: The compound is used in the synthesis of peptides that are used to study protein-protein interactions and enzyme functions.

    Biomarker Discovery: Peptides synthesized using H-D-Glutamine(Trityl)-OH are used in the discovery of biomarkers for various diseases.

Medicine:

    Drug Development: The compound is used in the development of peptide-based drugs for the treatment of various diseases.

    Vaccine Development: Peptides synthesized using this compound are used in the development of peptide-based vaccines.

Industry:

    Biotechnology: The compound is used in the production of peptides for industrial applications, including enzyme production and biocatalysis.

    Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) for various drugs.

Mechanism of Action

Mechanism:

    Protecting Group: The trityl group protects the amino group of glutamine during peptide synthesis, preventing unwanted reactions.

    Deprotection: Under acidic conditions, the trityl group is removed to yield the free amino group, allowing the peptide to undergo further reactions.

Molecular Targets and Pathways:

    Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for creating peptide chains.

    Protein Interaction Pathways: Peptides synthesized using H-D-Glutamine(Trityl)-OH are used to study protein interaction pathways and enzyme mechanisms.

Comparison with Similar Compounds

    H-D-Glutamine(tert-Butyl)-OH: Another derivative of glutamine with a tert-butyl protecting group.

    H-D-Glutamine(Boc)-OH: A derivative of glutamine with a Boc (tert-butyloxycarbonyl) protecting group.

Comparison:

Properties

IUPAC Name

(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2/t21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMVWWMCFNOINR-ZMBIFBSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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